molecular formula C8H16O3 B1337820 3,3-Diethoxy-2-butanone CAS No. 51933-13-2

3,3-Diethoxy-2-butanone

Cat. No.: B1337820
CAS No.: 51933-13-2
M. Wt: 160.21 g/mol
InChI Key: PMZTXJBJUNAPSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Diethoxy-2-butanone, also known as DEB, is an organic compound with the molecular formula C7H14O2. It is a colorless liquid with a sweet, fruity odor and is soluble in water. DEB is used in a variety of scientific and industrial applications, including organic synthesis, drug synthesis, and as a reagent in laboratory experiments.

Scientific Research Applications

Biofuel Production and Application

Research indicates that 3,3-Diethoxy-2-butanone could play a role in biofuel production. The compound's derivatives, such as n-butanol, have been studied extensively for their potential as renewable biofuels. Studies highlight n-butanol's advantages over conventional fuels and other biofuels due to its superior fuel properties and combustion characteristics. It is suggested that n-butanol, derived from biological or chemical routes, could serve as a more efficient and sustainable alternative to gasoline or diesel fuel (Jin et al., 2011); (Ndaba et al., 2015).

Environmental and Health Monitoring

The compound has been implicated in studies concerning environmental pollution and health monitoring. For instance, volatile organic compounds (VOCs) including 2-butanone and its relatives have been identified as biomarkers in breath analysis for lung cancer diagnosis. This indicates a potential application in non-invasive diagnostic techniques for early detection of diseases (Saalberg & Wolff, 2016).

Bioseparation Technology

In the field of bioseparation, this compound derivatives have been explored for their utility in non-chromatographic bioseparation processes. The review of three-phase partitioning (TPP) as a bioseparation technology sheds light on its potential for extracting, separating, and purifying bioactive molecules, which could be advantageous for the food, cosmetics, and pharmaceutical industries (Yan et al., 2018).

Chemical Kinetics and Combustion

The kinetics and combustion processes of fuels incorporating this compound derivatives, such as butanol, have been reviewed. These studies aim to understand the chemical reactions and mechanisms underlying fuel combustion, which is crucial for developing cleaner and more efficient combustion technologies (Lai et al., 2011).

Drug Synthesis and Biotechnology

Levulinic acid, a derivative of this compound, has been identified as a key building block for synthesizing a variety of value-added chemicals, including drugs. Its unique chemical structure makes it versatile in drug synthesis, potentially reducing costs and simplifying production processes in the pharmaceutical industry (Zhang et al., 2021).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Properties

IUPAC Name

3,3-diethoxybutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-5-10-8(4,7(3)9)11-6-2/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZTXJBJUNAPSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)(C(=O)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447978
Record name 3,3-DIETHOXY-2-BUTANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51933-13-2
Record name 3,3-DIETHOXY-2-BUTANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4,5-dibromomethyl-1,3-dioxolan-2-one (2.07 g, 7.6 mmole) and 1,8-diazabicyclo[5.4.0]undec-5-ene (2.26 ml, 15.2 mmole) in CH2Cl2 (20 ml) was stirred at 20° C. for 5 h, then anhydrous ethanol (5.0 ml, 85 mmole) was added, and the resulting mixture was stirred at 20° C. for 10 h. Flash chromatography (ethyl ether-hexane eluent) of the reaction mixture yielded 3,3-diethoxy-2-butanone as a colorless liquid (110 mg, 10%): IR (AgCl) 2965, 1722, 1350, 1253, 1133, 1050, 954 cm-1 ; 'H NMR (CDCl3) 1.23 (m, 9 H), 2.28 (s, 3 H), 3.50(q, J=7.5 Hz, 4 H).
Name
4,5-dibromomethyl-1,3-dioxolan-2-one
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
2.26 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
ethyl ether hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Diethoxy-2-butanone
Reactant of Route 2
Reactant of Route 2
3,3-Diethoxy-2-butanone
Reactant of Route 3
Reactant of Route 3
3,3-Diethoxy-2-butanone
Reactant of Route 4
Reactant of Route 4
3,3-Diethoxy-2-butanone
Reactant of Route 5
Reactant of Route 5
3,3-Diethoxy-2-butanone
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3,3-Diethoxy-2-butanone
Customer
Q & A

Q1: What is the significance of identifying 3,3-Diethoxy-2-butanone in the ethanolic extract of the fungus Rhizopus delemer?

A1: The identification of this compound, among other bioactive compounds, in the ethanolic extract of Rhizopus delemer is significant for several reasons. This fungus, isolated from the medicinal plant Abutilon indicum, has shown promising plant growth-promoting activities []. The presence of such bioactive compounds suggests that Rhizopus delemer might contribute to the host plant's defense mechanisms against pathogens and environmental stressors. Further investigation into the specific roles of these compounds, including this compound, could provide insights into novel biocontrol agents or plant growth stimulants for agricultural applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.